molecular formula C25H16ClNO4 B15106643 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate

Cat. No.: B15106643
M. Wt: 429.8 g/mol
InChI Key: CTEWFGVGVMEDSK-FSJBWODESA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methylene and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H16ClNO4

Molecular Weight

429.8 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H16ClNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+

InChI Key

CTEWFGVGVMEDSK-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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